molecular formula C12H16N2O2S4 B1276009 1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione CAS No. 74058-83-6

1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione

Cat. No. B1276009
CAS RN: 74058-83-6
M. Wt: 348.5 g/mol
InChI Key: KWQQSWINFGXVOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione (1,6-BTHD) is a sulfur-containing heterocyclic compound with a unique structure and several potential applications in the fields of chemistry and biochemistry. It has been found to be a valuable tool for the synthesis of organic compounds, as well as for the study of biological activity.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of 1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione involves the reaction of two molecules of thiosemicarbazide with adipic acid in the presence of acetic anhydride and concentrated sulfuric acid to obtain the desired product.

Starting Materials
Adipic acid, Thiosemicarbazide, Acetic anhydride, Concentrated sulfuric acid

Reaction
Step 1: Dissolve 2.0 g of adipic acid in 20 mL of acetic anhydride and add 0.5 mL of concentrated sulfuric acid while stirring., Step 2: Add 2.0 g of thiosemicarbazide to the reaction mixture and stir for 2 hours at room temperature., Step 3: Heat the reaction mixture to 80°C and stir for an additional 2 hours., Step 4: Cool the reaction mixture to room temperature and filter the precipitate., Step 5: Wash the precipitate with cold water and recrystallize from ethanol to obtain pure 1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione.

Scientific Research Applications

1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione has been used in a variety of scientific research applications, including drug development, biocatalysis, and enzyme inhibition. It has been studied for its potential as an inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. In addition, it has been used as a substrate for biocatalytic reactions, such as hydrolysis and oxidation. Finally, it has been studied for its potential to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as monoamine oxidase.

Mechanism Of Action

The mechanism of action of 1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione is not yet fully understood. However, it is believed to act by forming a covalent bond with the active site of the enzyme, which inhibits its activity. Additionally, it has been suggested that it may also interact with other proteins or molecules in the cell, thus affecting its activity.

Biochemical And Physiological Effects

1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs. Additionally, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as monoamine oxidase. Finally, it has been found to have antioxidant and anti-inflammatory activities, which may be beneficial in the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione has several advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf life. Additionally, it is relatively inexpensive and widely available. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and it can be difficult to dissolve in organic solvents. Additionally, it is not very chemically reactive, and its reaction rate can be slow.

Future Directions

1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione has a variety of potential future directions. It could be used as a starting material for the synthesis of other compounds, such as drugs or biocatalysts. Additionally, its potential as an inhibitor of cytochrome P450 enzymes could be explored further, in order to develop more effective drugs. Finally, its potential as an antioxidant and anti-inflammatory agent could be studied, in order to develop new treatments for diseases.

properties

IUPAC Name

1,6-bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S4/c15-9(13-5-7-19-11(13)17)3-1-2-4-10(16)14-6-8-20-12(14)18/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQQSWINFGXVOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=S)N1C(=O)CCCCC(=O)N2CCSC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406659
Record name 2-Thiazolidinethione, 3,3'-(1,6-dioxo-1,6-hexanediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione

CAS RN

74058-83-6
Record name 2-Thiazolidinethione, 3,3'-(1,6-dioxo-1,6-hexanediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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